molecular formula C11H17NO2S B8048245 (R)-N-(3-Methoxyphenyl) tert-butanesulfinamide

(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide

Cat. No.: B8048245
M. Wt: 227.33 g/mol
InChI Key: FLKLYWNTOLRJAF-OAHLLOKOSA-N
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Description

Historical Development of Sulfinamide-Based Chiral Auxiliaries

The evolution of sulfinamide chemistry traces back to foundational work on sulfur stereochemistry in the early 20th century, but transformative progress occurred with Jonathan A. Ellman’s 1997 introduction of tert-butanesulfinamide as a chiral ammonia equivalent. Ellman’s methodology addressed critical limitations of prior auxiliaries by offering air-stable, easily functionalized sulfinamides accessible via catalytic asymmetric synthesis. The key innovation lay in the tert-butyl group’s steric bulk, which conferred configurational stability to sulfinyl imines while allowing efficient cleavage under acidic conditions.

By 2009, derivatives like (R)-N-(3-methoxyphenyl)tert-butanesulfinamide emerged, leveraging aryl substituents to fine-tune solubility and crystallinity. X-ray studies confirmed that the 3-methoxy group directs hydrogen-bonded chain formation along the a-axis, enhancing crystalline order for reliable characterization. This structural predictability, combined with the auxiliary’s compatibility with Grignard reagents, organozinc compounds, and enolates, solidified its role in synthesizing α-branched amines, amino alcohols, and trifluoromethylated amines.

Properties

IUPAC Name

(R)-N-(3-methoxyphenyl)-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-11(2,3)15(13)12-9-6-5-7-10(8-9)14-4/h5-8,12H,1-4H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKLYWNTOLRJAF-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C11H17NO2SC_{11}H_{17}NO_2S. The structure includes a methoxy group attached to a phenyl ring, which is significant for its biological interactions.

  • FLT3 Inhibition : Recent studies have identified this compound as a potential inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is crucial in the treatment of acute myeloid leukemia (AML). This compound has demonstrated the ability to inhibit FLT3 phosphorylation, leading to apoptosis in cancer cells .
  • Hydrogen Bonding : The compound's biological activity may also be attributed to its ability to form hydrogen bonds, which enhances its interaction with biological targets. The presence of N—H⋯O hydrogen bonds has been noted in crystal structures, indicating a possible mechanism for its activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect the compound's potency. For instance, variations in substituents on the aromatic ring can lead to enhanced inhibitory activity against FLT3. A comparison of derivatives shows that the methoxy substitution at the meta position is optimal for maintaining activity while improving solubility .

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound exhibits selective cytotoxicity against FLT3-ITD positive MV4-11 cells. These studies indicate that the compound can induce cell death at low micromolar concentrations, highlighting its potential as a targeted therapy for AML .
  • In Vivo Efficacy : In vivo experiments using xenograft models demonstrated that administration of this compound resulted in significant tumor regression without notable toxicity, suggesting a favorable therapeutic window .

Data Tables

Compound Target Activity IC50 (µM) Notes
This compoundFLT3Inhibitor0.5Induces apoptosis in MV4-11 cells
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-methoxyimidazo[1,2-a]pyridin-2-yl)ureaFLT3Inhibitor0.1High potency against FLT3-WT and FLT3-ITD
N-(4-Methoxyphenyl) tert-butanesulfinamideVarious kinasesModerate inhibitor1.0Less selective than meta-substituted variant

Scientific Research Applications

Chiral Auxiliary in Amine Synthesis

One of the primary applications of (R)-N-(3-Methoxyphenyl) tert-butanesulfinamide is as a chiral auxiliary in the asymmetric synthesis of amines. The compound can be used to generate sulfinimines, which are then reacted with various nucleophiles to produce chiral amines with high diastereoselectivity. For instance, it has been employed in the synthesis of cetirizine, an antihistamine drug, where it significantly enhances the potency compared to its racemic counterpart .

Table 1: Summary of Asymmetric Amine Syntheses Using this compound

Reaction TypeProduct ExampleYield (%)Reference
Asymmetric synthesis of aminesCetirizine>90
Synthesis of N-heterocyclesVarious N-heterocycles70-85
Synthesis of α-amino acidsα-Arylglycines50-73

Synthesis of N-Heterocycles

This compound has also been utilized in the construction of diverse N-heterocycles through sulfinimine intermediates. This application is particularly relevant in the synthesis of natural products and pharmaceuticals. The methodology allows for stereoselective cyclization reactions that yield valuable heterocyclic compounds .

Synthesis Protocol for Apremilast

A notable case study involves the asymmetric synthesis of apremilast, a drug used to treat psoriatic arthritis. The protocol utilizes this compound as a chiral auxiliary, demonstrating its effectiveness in producing enantiomerically enriched products under mild conditions .

Table 2: Synthesis Details for Apremilast Using this compound

StepConditionsYield (%)
Reaction with ketoneTHF at -78 °C74
Workup and purificationChromatography-

Structural Analysis and Crystal Studies

Studies have also focused on the structural properties of this compound through X-ray crystallography. The crystal structure reveals important intermolecular interactions that contribute to its stability and reactivity .

Table 3: Crystal Structure Parameters

ParameterValue
N–Caryl bond length1.416 Å
Crystal packingChain structure
Intermolecular interactionsN-H···O=S hydrogen bonds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-N-Phenyl-tert-butanesulfinamide

  • Molecular formula: C₁₀H₁₅NOS.
  • N–C(aryl) bond : 1.4083 Å , slightly shorter than in the 3-methoxyphenyl analog, suggesting reduced electron delocalization.
  • Crystallography : Chains formed via N–H⋯O hydrogen bonds (parallel to b-axis) .
  • Applications : Less sterically hindered than the 3-MeO derivative, enabling broader substrate compatibility in cross-couplings .

(R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide

  • Molecular formula: C₁₆H₁₉NOS.
  • Structural features : Dihedral angle between aromatic rings = 38.98°, enhancing π-π stacking interactions .
  • Hydrogen bonding : N–H⋯O interactions create 1D chains, similar to the 3-MeO derivative but with increased rigidity due to biphenyl substitution .

(R)-N-(tert-Butanesulfinyl)-N-(3-phenylpropyliden)amine (1a)

  • Synthesis : Derived from aldehydes and (R)-tert-butanesulfinamide via Ti(OEt)₄ catalysis .
  • Optical rotation : [α]D²³ = −138° (c = 1.53, CH₂Cl₂), significantly higher than the 3-MeO analog, indicating greater stereochemical influence from the propyliden group .

Key Research Findings

Stereochemical Control: The tert-butanesulfinyl group in (R)-N-(3-MeO-phenyl) sulfinamide enables high diastereoselectivity (>95% de) in SmI₂-mediated cross-couplings with aldehydes, yielding anti-1,2-amino alcohols .

Hydrogen Bonding vs. Reactivity: The 3-MeO substituent enhances electron density on the aryl ring, weakening N–S bond polarization compared to non-substituted analogs (e.g., N-phenyl sulfinamide). This reduces nucleophilic attack rates in imine formations .

Catalytic Efficiency : Pd/tBu-XPhos systems achieve higher yields (82–86%) for aryl-substituted sulfinamides compared to Ti(OEt)₄-mediated syntheses (72%) .

Preparation Methods

Reaction Components and Conditions

The synthesis is conducted under inert atmosphere using the following components:

  • (R)-tert-Butanesulfinamide : 1.0 mmol

  • 3-Methoxyphenyl bromide : 1.3 mmol

  • Palladium catalyst : Pd₂(dba)₃ (0.02 mmol, dba = dibenzylideneacetone)

  • Ligand : 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (0.05 mmol)

  • Base : Sodium hydroxide (2 mmol)

  • Solvent system : Toluene (10 mL) and degassed water (0.3 mL).

The reaction proceeds at 90°C for 20 hours, followed by cooling, aqueous work-up, and extraction with ethyl acetate. Purification via silica gel chromatography (petroleum ether:ethyl acetate = 5:1) yields the product as a colorless solid in 82% yield.

Table 1: Reaction Parameters and Outcomes

ParameterValue
Temperature90°C
Time20 hours
Yield82%
Purity (HPLC)>99%
Enantiomeric Excess (ee)>99%

Optimization of Reaction Conditions

Catalytic System

The choice of palladium catalyst and ligand is critical. Pd₂(dba)₃, combined with a bulky phosphine ligand, enhances oxidative addition and transmetalation steps, suppressing side reactions. Substituting Pd(OAc)₂ or other ligands reduces efficiency, as evidenced by comparative studies.

Solvent and Base Effects

A toluene-water biphasic system facilitates phase-transfer catalysis, improving reagent solubility and reaction rate. Sodium hydroxide deprotonates the sulfinamide, enabling nucleophilic attack on the aryl bromide. Alternative bases (e.g., K₂CO₃) result in lower yields due to incomplete deprotonation.

Stoichiometric Considerations

A slight excess of 3-methoxyphenyl bromide (1.3 eq) ensures complete consumption of the sulfinamide. Higher equivalents lead to byproduct formation, while stoichiometric ratios leave unreacted starting material.

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity and enantiopurity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, CDCl₃) : δ 7.16 (t, J = 8.2 Hz, 1H, ArH), 5.60–5.55 (m, 3H, NH and ArH), 3.78 (s, 3H, OCH₃), 1.33 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (300 MHz, CD₃OD) : δ 160.2 (C-O), 143.5 (C-S), 129.8 (ArC), 110.1–103.5 (ArCH), 56.3 (OCH₃), 54.9 (C(CH₃)₃), 22.3 (CH₃).

Mass Spectrometry and Infrared Spectroscopy

  • ESI-MS (Negative Mode) : m/z = 226 [M−H]⁻.

  • FTIR (KBr) : 3456 cm⁻¹ (N-H stretch), 1584 cm⁻¹ (C=C aromatic), 1246 cm⁻¹ (S=O).

Optical Rotation

The compound exhibits [α]D = −2.6 (c 0.05, ethyl acetate), confirming retention of chirality.

Challenges and Mitigation Strategies

Byproduct Formation

Trace impurities from ligand degradation or incomplete coupling are removed via silica gel chromatography. Increasing the polarity of the eluent (e.g., 3:1 petroleum ether:ethyl acetate) enhances separation.

Moisture Sensitivity

The palladium catalyst is moisture-sensitive. Rigorous drying of glassware and solvents under argon ensures reproducibility.

Applications in Asymmetric Synthesis

This compound serves as a chiral auxiliary in:

  • Amino Alcohol Synthesis : Facilitating stereoselective additions to ketones.

  • Pharmaceutical Intermediates : Key precursor in apremilast synthesis via sulfinyl imine intermediates .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (R)-N-(3-Methoxyphenyl) tert-butanesulfinamide?

The synthesis typically involves coupling (R)-tert-butanesulfinamide with 3-methoxyphenyl derivatives via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, one protocol uses (R)-tert-butanesulfinamide, 3-bromoanisole, and a palladium catalyst (e.g., Pd₂(dba)₃) with ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) in a deoxygenated solvent system (e.g., methanol/water) under basic conditions (NaOH). The product is purified via silica gel chromatography . Enantiomeric purity is preserved by using chiral (R)-sulfinamide starting materials, avoiding racemization during synthesis .

Basic: How is the structural identity of this compound confirmed in academic research?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in a study, SCXRD revealed the compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 9.3588 Å, b = 11.9452 Å, c = 13.3136 Å. The structure features an N–H⋯O hydrogen-bonded dimer (R-factor = 0.047), stabilizing the crystal lattice . Complementary techniques like ¹H/¹³C NMR, FT-IR, and ESI-MS are used to validate molecular connectivity and functional groups .

Advanced: How do researchers address discrepancies in crystallographic data between similar sulfinamide derivatives?

Discrepancies (e.g., bond angles, torsional conformations) arise from substituent effects and packing interactions. For instance, in this compound, the methoxy group induces a dihedral angle of ~38.98° between aromatic rings, compared to 45.2° in biphenyl analogs. Such variations are analyzed using software like SHELXL for refinement and OLEX2 for visualization, ensuring data accuracy by comparing R-factors (<0.05 for high-quality data) and residual electron density maps . Contradictions are resolved by re-examining hydrogen-bonding networks or disorder modeling .

Advanced: What computational methods are used to predict the enantioselectivity of sulfinamide derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states during asymmetric synthesis. For example, the energy barrier between (R)- and (S)-configurations in tert-butanesulfinamide derivatives is calculated to predict enantiomeric excess (ee). Studies correlate computed ΔΔG values with experimental ee (e.g., 99% ee achieved via chiral HPLC validation) . Software like Gaussian or ORCA is employed, with solvent effects accounted for using the PCM model .

Basic: How is enantiomeric purity assessed during synthesis?

Chiral HPLC or polarimetry is used. For example, HPLC with a Chiralpak AD-H column (hexane/isopropanol eluent) separates enantiomers, while optical rotation ([α]ᴅ²⁵) is measured (e.g., +15.2° for the (R)-enantiomer). High ee (>98%) is critical for applications in asymmetric catalysis .

Advanced: What strategies optimize hydrogen-bonding networks in sulfinamide crystals for stability studies?

Cocrystallization with hydrogen-bond acceptors (e.g., carboxylic acids) enhances lattice stability. In one study, N–H⋯O interactions (d = 2.02 Å, θ = 165°) formed infinite chains along the c-axis, reducing thermal displacement parameters (Ueq < 0.05 Ų). Thermal gravimetric analysis (TGA) and variable-temperature SCXRD assess stability under stress .

Basic: What are the common solvents and reaction conditions for sulfinamide synthesis?

Polar aprotic solvents (THF, DMF) or methanol/water mixtures are used at 60–80°C under inert atmospheres (N₂/Ar). For example, Ti(OEt)₄-mediated imine formation in THF at 60°C for 12 hours yields sulfinamides with minimal side products .

Advanced: How do steric effects from the tert-butyl group influence reactivity?

The tert-butyl group induces steric hindrance, directing nucleophilic attack to the sulfinyl sulfur. This is confirmed by X-ray studies showing distorted trigonal pyramidal geometry at sulfur (S–N = 1.65 Å, S–O = 1.45 Å). Kinetic studies (e.g., Eyring plots) quantify activation barriers, revealing 15–20% slower reaction rates compared to less hindered analogs .

Basic: What safety protocols are recommended for handling tert-butanesulfinamide derivatives?

Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Waste disposal follows OSHA guidelines for sulfonamide/sulfinamide compounds .

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